synthesis of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
synthesis of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Foreword: The Strategic Importance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of pharmaceuticals and agrochemicals. The target of this guide, ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, is a particularly valuable synthetic intermediate. The strategic placement of its functional groups—an ester for amide coupling, an N-methyl group to modulate solubility and metabolic stability, and a C4-bromo substituent that serves as a versatile handle for cross-coupling reactions—makes it a powerful building block for constructing complex molecular architectures.[1][2] This document provides a comprehensive exploration of its synthesis, grounded in mechanistic principles and practical, field-proven methodologies.
Strategic Analysis: A Retrosynthetic Approach
A logical approach to synthesizing ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate involves a two-stage strategy. The primary disconnection breaks the carbon-bromine bond, identifying the precursor ethyl 1-methyl-1H-pyrazole-3-carboxylate. This precursor, in turn, can be disconnected to reveal its fundamental building blocks. This retrosynthetic logic dictates a forward synthesis that first constructs the methylated pyrazole core, followed by a regioselective bromination at the C4 position.
Caption: Workflow for pyrazole synthesis via cyclocondensation.
Experimental Protocol (Illustrative Example): A common procedure involves the reaction of an appropriate diketoester with methylhydrazine in a suitable solvent like ethanol. [3]
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To a solution of ethyl 2,4-dioxobutanoate (1.0 eq) in ethanol (5-10 volumes), add methylhydrazine (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (approx. 78-90°C) for 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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The resulting crude product, a mixture of regioisomers, is then purified by column chromatography on silica gel to isolate the desired isomer.
Strategy B: N-Methylation of Ethyl Pyrazole-3-carboxylate
An alternative and often more regioselective approach is to first form the pyrazole ring and then introduce the methyl group onto the N1 position.
Mechanistic Rationale: Direct alkylation of an NH-pyrazole presents its own regioselectivity challenge, as methylation can occur at either the N1 or N2 position. [4]The choice of methylating agent and base is critical. Traditional reagents like dimethyl sulfate are effective but highly toxic. [5]Modern approaches utilize greener or more selective reagents. For instance, dimethyl carbonate can serve as an environmentally benign methylating agent. [5][6]For achieving high N1 selectivity, sterically demanding reagents such as α-halomethylsilanes have proven exceptionally effective, delivering N1/N2 ratios exceeding 99:1 in many cases. [7][8][9][10] Experimental Protocol (Conceptual):
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Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
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Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq), and stir for 15-30 minutes to form the pyrazolate anion.
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Add the methylating agent (e.g., dimethyl carbonate or iodomethane) (1.1 eq) to the mixture.
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Heat the reaction to 80-100°C for several hours, monitoring by TLC. [5]5. After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product for subsequent purification.
Regioselective Bromination of the Pyrazole Core
With the core intermediate in hand, the final step is the installation of the bromine atom at the C4 position. This transformation is governed by the inherent electronic properties of the N-methylated pyrazole ring.
Mechanistic Rationale: The Pillars of Regioselectivity The regioselectivity of electrophilic substitution on the 1-methylpyrazole ring is a textbook example of heterocyclic reactivity. The ring contains two distinct nitrogen environments: the N1-methyl nitrogen is electron-donating and "pyrrole-like," while the N2 nitrogen is electron-withdrawing and "pyridine-like." This electronic arrangement strongly activates the C4 position towards electrophilic attack. The C3 and C5 positions are adjacent to the electron-withdrawing N2 atom, rendering them deactivated. Consequently, electrophiles like Br⁺ will overwhelmingly add to the C4 position, which is the most nucleophilic carbon on the ring. [11][12][13]
Caption: Logical workflow of electrophilic bromination.
Experimental Protocol:
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Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as chloroform, dichloromethane, or acetic acid.
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Add the brominating agent, N-Bromosuccinimide (NBS) (1.05 eq), portion-wise to the solution at room temperature. Alternatively, liquid bromine (1.05 eq) can be added dropwise at 0-10°C. [14]3. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
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Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess bromine.
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If using an acidic solvent, neutralize the mixture carefully with an aqueous solution of sodium bicarbonate.
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Extract the product into an organic solvent (e.g., dichloromethane).
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Wash the combined organic layers with water and brine, then dry over anhydrous magnesium or sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or Br₂ | NBS is a solid, easier to handle source of electrophilic bromine. Br₂ is highly effective but requires more stringent handling precautions. |
| Solvent | Dichloromethane, Chloroform, Acetic Acid | Provides a medium for the reaction; choice can influence reaction rate and work-up. |
| Temperature | 0°C to Room Temperature | Mild conditions are typically sufficient due to the activated nature of the pyrazole C4 position. |
| Stoichiometry | ~1.0-1.1 equivalents of brominating agent | Using a slight excess ensures complete conversion while minimizing polybromination. |
Characterization and Data
The final product, ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, should be characterized using standard analytical techniques to confirm its identity and purity.
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Appearance: White to off-white solid.
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Melting Point: Expected to be in the range of 211-213°C for the corresponding carboxylic acid, suggesting a relatively high melting point for the ester as well. [1]* ¹H NMR: Expected signals include a quartet and a triplet for the ethyl ester protons, a singlet for the N-methyl protons, and a singlet for the C5 proton. The disappearance of the C4 proton signal from the starting material is a key indicator of successful bromination.
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¹³C NMR: Will show characteristic shifts for the pyrazole ring carbons, the ester carbonyl, and the alkyl groups.
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Mass Spectrometry: Will show the molecular ion peak corresponding to the formula C₇H₉BrN₂O₂ (M.W. 233.06), with the characteristic isotopic pattern for a bromine-containing compound. [15]
Safety and Handling
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Must be handled in a well-ventilated fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.
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N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.
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Solvents: Organic solvents like dichloromethane and chloroform are volatile and have associated health risks. Handle in a fume hood.
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Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The is a robust and well-understood process that relies on fundamental principles of heterocyclic chemistry. The strategy of first forming the N-methylated pyrazole core followed by a highly regioselective electrophilic bromination at the C4 position is both efficient and high-yielding. The resulting compound is a testament to the power of strategic functionalization, providing chemists in drug discovery and materials science with a versatile platform for innovation.
References
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. [Link]
-
Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. [Link]
-
Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. ResearchGate. [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
-
Regioselectivity of pyrazole bromination. Reddit. [Link]
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]
- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. MySkinRecipes. [Link]
Sources
- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 2. Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate [myskinrecipes.com]
- 3. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 9. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. reddit.com [reddit.com]
- 14. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 15. lab-chemicals.com [lab-chemicals.com]
